![molecular formula C21H27NO3 B1389222 3-Isopropoxy-N-[4-(Tetrahydro-2-furanylmethoxy)-benzyl]anilin CAS No. 1040684-88-5](/img/structure/B1389222.png)
3-Isopropoxy-N-[4-(Tetrahydro-2-furanylmethoxy)-benzyl]anilin
Übersicht
Beschreibung
“3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline” is a chemical compound used for proteomics research . It has a molecular formula of C21H27NO3 and a molecular weight of 341.44 .
Molecular Structure Analysis
This compound contains a total of 54 bonds, including 27 non-H bonds, 12 multiple bonds, 8 rotatable bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 secondary aromatic amine, 1 aliphatic ether, 2 aromatic ethers, and 1 Oxolane .Wissenschaftliche Forschungsanwendungen
Proteomforschung
3-Isopropoxy-N-[4-(Tetrahydro-2-furanylmethoxy)-benzyl]anilin: wird in der Proteomik eingesetzt, einem umfassenden Forschungsbereich, der sich mit Proteinen beschäftigt, insbesondere mit ihren Strukturen und Funktionen. Diese Verbindung wird als Reagenz bei der Identifizierung und Quantifizierung von Proteinen verwendet, wodurch das Verständnis ihrer Rolle in komplexen biologischen Systemen gefördert wird .
Agrarchemie
Schließlich könnte die Rolle der Verbindung in der Agrarchemie untersucht werden, insbesondere bei der Synthese von Agrochemikalien, die Nutzpflanzen vor Schädlingen schützen oder das Wachstum fördern und so zu nachhaltigen landwirtschaftlichen Praktiken beitragen.
Jede dieser Anwendungen nutzt die einzigartigen chemischen Eigenschaften von This compound, um wissenschaftliche Forschung und Entwicklung in verschiedenen Disziplinen voranzutreiben. Die Vielseitigkeit der Verbindung unterstreicht ihre Bedeutung für gegenwärtige und zukünftige wissenschaftliche Bemühungen .
Wirkmechanismus
The mechanism of action of 3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline is not yet fully understood. However, it is believed that the aniline group acts as a nucleophile and the isopropoxy group acts as an electrophile. The reaction of these two groups can lead to the formation of a variety of products, depending on the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline have not been extensively studied. However, it is believed that the compound has the potential to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is also believed to have some antioxidant activity and to possess anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline for laboratory experiments include its low cost, its ease of synthesis, and its ability to act as a substrate in enzyme assays. The limitations of the compound include its low solubility in water, its low stability, and its potential to react with other compounds in the reaction mixture.
Zukünftige Richtungen
In the future, 3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline could be further studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. Possible future directions include the development of novel compounds based on the structure of 3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline, the investigation of its potential as a drug target, and the study of its biochemical and physiological effects. Additionally, further research into the mechanism of action of the compound could lead to a better understanding of its potential applications.
Eigenschaften
IUPAC Name |
N-[[4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-16(2)25-20-6-3-5-18(13-20)22-14-17-8-10-19(11-9-17)24-15-21-7-4-12-23-21/h3,5-6,8-11,13,16,21-22H,4,7,12,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVVMACSZXICJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NCC2=CC=C(C=C2)OCC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(6-Methylpyridin-2-YL)methyl]-2-phenylethanamine dihydrochloride](/img/structure/B1389141.png)
![5-Fluoro-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1389142.png)
![2,7-Diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1389143.png)

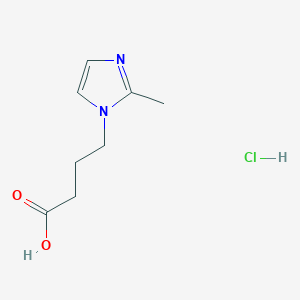
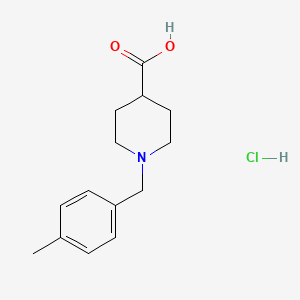
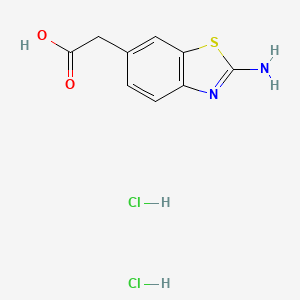
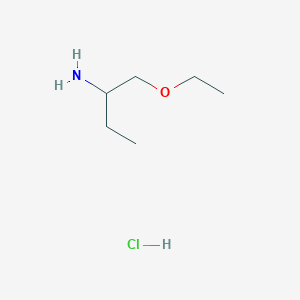
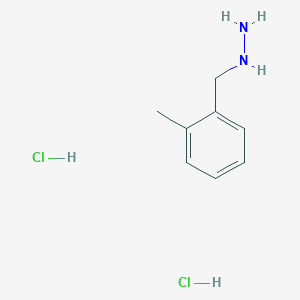
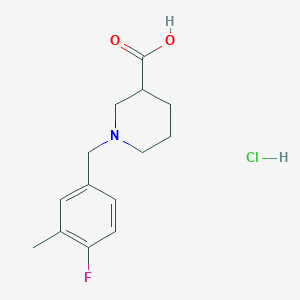
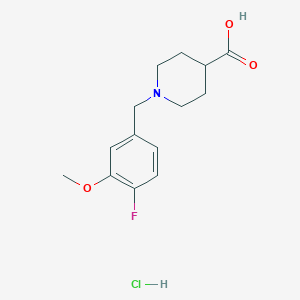
![[2-(Pyrrolidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride](/img/structure/B1389161.png)